molecular formula C8H14FNO B055777 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) CAS No. 125217-85-8

8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)

Cat. No. B055777
CAS RN: 125217-85-8
M. Wt: 159.2 g/mol
InChI Key: PTQWTBHDXMSBCJ-XUTVFYLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI), also known as AZOCMFM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to interact with dopamine, serotonin, and acetylcholine receptors, which are all involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood and behavior. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its unique structure, which makes it an interesting target for synthesis and study. This compound has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one limitation of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI). One area of interest is the development of new synthetic methods for producing this compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) and its effects on various neurotransmitters and receptors in the brain.

Synthesis Methods

The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) can be achieved through several methods, including the use of palladium-catalyzed reactions, asymmetric catalysis, and chiral auxiliary-based methods. One of the most common methods involves the use of a palladium-catalyzed intramolecular cyclization reaction, which yields the desired compound in good yields and high purity.

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

125217-85-8

Product Name

8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)

Molecular Formula

C8H14FNO

Molecular Weight

159.2 g/mol

IUPAC Name

(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1

InChI Key

PTQWTBHDXMSBCJ-XUTVFYLZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O

SMILES

CN1C2CCC(C1CC2F)O

Canonical SMILES

CN1C2CCC(C1CC2F)O

synonyms

8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.